(R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Soluble Epoxide Hydrolase Inhibition : A related compound, 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), has been studied for its effectiveness in reducing blood pressure and improving insulin resistance in pre-diabetic patients. It demonstrated efficacy in rodent models of hypertension and dysglycemia, correlating with inhibition of soluble epoxide hydrolase (sEH) activity (Anandan et al., 2011).
Structural Investigation for sEH Inhibition : Another study investigated the structure-activity relationships of 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of human and murine sEH. These inhibitors showed significant improvements in pharmacokinetic parameters and potency compared to previous inhibitors (Rose et al., 2010).
Synthesis for CNS Disorder Treatment : N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor with an unsymmetrical urea structure, was synthesized for potential treatment of central nervous system disorders. This compound shares structural similarities with the queried compound (Wei et al., 2016).
Chemo-enzymatic Synthesis : The synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, utilized a chemo-enzymatic approach. This study highlights the potential for using piperidinyl compounds in complex syntheses (Banoth et al., 2012).
Corrosion Inhibition : Mannich bases containing a piperidinyl group, such as 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, were synthesized and studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies provide insights into industrial applications of urea derivatives (Jeeva et al., 2015).
Efficient Human sEH Inhibitors : Research on the synthesis of R-adamant-1-yl isocyanates derivatives, including 1-(4-aminopiperidin-1-yl)propan-1-one, led to the development of target-oriented inhibitors of human soluble epoxide hydrolase. These compounds showed inhibitory activity and improved solubility and melting points (Butov et al., 2017).
Safety and Hazards
The safety data sheet for “®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride” suggests that any clothing contaminated by the product should be immediately removed, and the affected area should be moved out of the dangerous area. It is recommended to consult a physician and show the safety data sheet .
properties
IUPAC Name |
1-[(3R)-piperidin-3-yl]-3-propan-2-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNYKFYNRZJUGA-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N[C@@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.